
4-Bromo-2,6-dimethoxyphenol
Overview
Description
4-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated phenol derivative, characterized by the presence of two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps :
Starting Material: 2,6-dimethoxyphenol is dissolved in dichloromethane and cooled to -45°C under an inert atmosphere (argon).
Addition of Sodium Hydride: Sodium hydride is slowly added to the solution to deprotonate the phenol.
Bromination: N-bromosuccinimide (NBS) is added to the reaction mixture, and the temperature is gradually raised to room temperature over three hours.
Workup: The reaction is quenched with distilled water, and the product is extracted with dichloromethane.
Chemical Reactions Analysis
4-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents and conditions for these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and palladium on carbon for reduction .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
4-Bromo-2,6-dimethoxyphenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, enabling the formation of substituted phenolic compounds. This compound can be synthesized through bromination of 2,6-dimethoxyphenol under controlled conditions to ensure selective substitution at the desired position on the phenolic ring.
Biological Applications
Potential Biological Activities
Research has indicated that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with similar structures possess antimicrobial effects, making this compound a candidate for further investigation in this area .
- Antioxidant Activity : The presence of methoxy groups in the structure is associated with antioxidant properties. This suggests potential applications in health-related fields where oxidative stress is a concern.
- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways. This characteristic makes it a subject of interest for drug development and therapeutic applications.
Industrial Applications
Preservative and Antimicrobial Agent
In industrial settings, this compound is utilized as a preservative in coatings and slurries. It helps control microbial fouling in processes such as:
- Paper Mills : Preventing microbial growth to ensure product quality.
- Water Treatment : Used to inhibit microbial contamination in water systems .
- Leather Processing : Acts as a preservative to maintain the integrity of leather products .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Synthesis Research : A study demonstrated the effective synthesis of various substituted phenols using this compound as an intermediate. The research highlighted its utility in creating compounds with enhanced biological activity.
- Biological Activity Assessment : Research assessing the antimicrobial properties of phenolic compounds indicated that this compound exhibited notable inhibition against certain bacterial strains. This positions it as a potential candidate for developing new antimicrobial agents .
- Industrial Application Evaluation : An evaluation of preservatives used in industrial processes found that this compound effectively reduced microbial fouling in paper mills and water treatment facilities, demonstrating its practical benefits in maintaining operational efficiency .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in microbial inhibition or pharmacological activity .
Comparison with Similar Compounds
4-Bromo-2,6-dimethoxyphenol can be compared with other brominated phenols and methoxy-substituted phenols:
4-Bromophenol: Lacks methoxy groups, making it less reactive in certain substitution reactions.
2,6-Dimethoxyphenol: Lacks the bromine atom, affecting its reactivity in halogenation reactions.
4,6-Dibromo-5-methoxyresorcinol: Contains additional bromine and methoxy groups, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the phenol ring.
Biological Activity
4-Bromo-2,6-dimethoxyphenol (CAS Number: 70654-71-6) is an aromatic organic compound characterized by a phenolic structure with two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position. This unique substitution pattern contributes to its notable biological activities, making it a subject of interest in various fields, including pharmaceuticals and industrial applications.
- Molecular Formula : C₈H₉BrO₃
- Molecular Weight : 233.06 g/mol
- Structure :
Chemical Structure
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been studied for its potential role as an antioxidant, which can neutralize free radicals and reduce oxidative stress in biological systems .
- Antimicrobial Properties : It has shown effectiveness as an antimicrobial agent, particularly in controlling microbial growth in various industrial applications such as paper mills and water treatment processes .
- Enzymatic Activity : this compound serves as a substrate for laccase enzymes, which are involved in the degradation of lignin in plants. The enzymatic reaction produces significant products that can be further utilized in biochemistry.
- Potential Pharmaceutical Applications : The compound is being explored for its potential as a drug candidate due to its biological activities, particularly in the development of new antimicrobial and antioxidant agents .
While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets, potentially affecting pathways related to oxidative stress and microbial resistance. More research is needed to clarify these interactions and their implications for therapeutic applications.
Safety and Toxicology
Handling of this compound should be approached with caution due to potential irritant properties and lack of extensive safety data. General safety considerations include:
- Skin Irritation : Potential irritant upon contact.
- Ingestion Risks : Harmful if ingested or absorbed through the skin.
- Environmental Impact : Care should be taken to prevent environmental contamination during use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-2,6-dimethoxyphenol, and how can purity be validated?
Synthesis of this compound typically involves bromination of 2,6-dimethoxyphenol derivatives. For example, silver ion-mediated coupling reactions (e.g., Ag⁺-assisted oxidative coupling) can introduce bromine at the para position . Post-synthesis, purity validation should combine high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹H NMR can confirm substitution patterns by identifying methoxy (-OCH₃) and aromatic proton signals .
Q. How can researchers characterize the antioxidant activity of this compound?
Antioxidant capacity is commonly assessed via kinetic radical scavenging assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For example, dimeric forms of 2,6-dimethoxyphenol derivatives exhibit enhanced radical scavenging due to extended conjugation . Comparative studies should include IC₅₀ values and time-dependent scavenging curves. Cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended to evaluate safety margins .
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
Reverse-phase HPLC coupled with mass spectrometry (LC-MS) or diode array detection (DAD) is effective. A validated method for similar brominated phenols achieved recoveries of 80–97% using C18 columns and acetonitrile/water gradients . For complex matrices (e.g., industrial wastewater), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl or bromine substitution) influence the bioactivity of 2,6-dimethoxyphenol derivatives?
Structure-activity relationship (SAR) studies reveal that bromine enhances electrophilicity, increasing reactivity in radical scavenging, while allyl groups (e.g., 4-allyl-2,6-dimethoxyphenol) may alter hydrophobicity and membrane permeability . For repellent applications, blending substituents (e.g., propyl or allyl groups) shows synergistic effects, but bromine’s steric effects can reduce efficacy in certain blends . Computational modeling (DFT) is advised to predict electronic and steric impacts.
Q. What catalytic mechanisms enable selective C–O bond cleavage in this compound for biomass valorization?
Non-solvent catalytic systems (e.g., transition-metal catalysts like Cu or Ag complexes) cleave C–O bonds via oxidative coupling or hydrogenolysis. For example, copper complexes with redox-active ligands promote aerobic phenol coupling, yielding dimers or oligomers . Mechanistic studies should employ in situ FTIR or ESR to detect radical intermediates and optimize reaction conditions (e.g., pH, temperature) .
Q. How can conflicting data on antioxidant dimer efficacy be resolved?
Discrepancies in dimer activity (e.g., higher IC₅₀ but lower cytotoxicity) may arise from assay conditions or dimer stability. For robust comparisons:
- Standardize solvent systems (e.g., DMSO vs. ethanol).
- Monitor dimer degradation via LC-MS during assays.
- Use cell-based models (e.g., HepG2) to correlate scavenging efficiency with cellular uptake .
Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?
Brominated intermediates (e.g., 4-(bromomethyl)-2,6-dimethylphenol) require strict controls:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Neutralize waste with 10% sodium thiosulfate to deactivate bromides.
- Store under inert gas (N₂/Ar) to prevent oxidation . Environmental risk assessments should include aquatic toxicity assays (e.g., Daphnia magna) due to potential bioaccumulation .
Q. What methodologies detect trace this compound in biological systems?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity (detection limits <1 ng/mL). For tissue samples, enzymatic digestion (proteinase K) followed by SPE improves recovery . Isotope-labeled internal standards (e.g., ¹³C-brominated analogs) correct matrix effects .
Properties
IUPAC Name |
4-bromo-2,6-dimethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCKVRDDDEQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70654-71-6 | |
Record name | 4-bromo-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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